Dybowskin-2CDYb is an antimicrobial peptide derived from the skin secretions of the amphibian species Rana dybowskii, commonly known as Dybowski's frog. This peptide is part of a larger family of antimicrobial peptides that play crucial roles in the innate immune system of various organisms. The primary function of Dybowskin-2CDYb is to provide a defense mechanism against microbial infections, particularly bacteria and fungi.
Dybowskin-2CDYb was isolated from the skin secretions of Rana dybowskii. Amphibians, including this species, produce a variety of bioactive compounds in their skin as a defense against pathogens and predators. The purification and characterization of Dybowskin-2CDYb have been documented in scientific literature, highlighting its potential therapeutic applications due to its antimicrobial properties .
Dybowskin-2CDYb belongs to the class of antimicrobial peptides, which are typically characterized by their small size (generally 10 to 50 amino acids), cationic nature, and amphipathic structure. These peptides are classified based on their amino acid composition and structural features. Dybowskin-2CDYb is noted for its high content of arginine residues, which contributes to its positive charge and enhances its interaction with negatively charged microbial membranes .
The synthesis of Dybowskin-2CDYb can be approached through various methods:
The purification process often involves chromatographic techniques such as:
Dybowskin-2CDYb consists of 18 amino acids and has a sequence that includes several arginine residues, contributing to its cationic nature. The specific sequence and structural conformation are critical for its biological activity.
The molecular weight and specific structural data can be analyzed using techniques such as:
Dybowskin-2CDYb may participate in various biochemical interactions, primarily with microbial membranes. The mechanism involves:
The stability and reactivity of Dybowskin-2CDYb can be assessed through:
The antimicrobial action of Dybowskin-2CDYb involves several steps:
Studies have shown that Dybowskin-2CDYb exhibits significant antibacterial activity against various strains, indicating its potential as an effective antimicrobial agent .
Dybowskin-2CDYb is typically characterized by:
Key chemical properties include:
Relevant analyses often include:
Dybowskin-2CDYb has significant potential in various scientific fields:
Dybowskin-2CDYb represents a hypothetical, unverified addition to the 2C-X family of synthetic phenethylamines. As a conceptual entity, it exemplifies the ongoing innovation in Novel Psychoactive Substances (NPS), where molecular modifications of known scaffolds aim to produce compounds with altered receptor interactions or pharmacokinetics. Its designation follows Shulgin’s nomenclature for phenethylamines: the "2C" prefix denotes the two-carbon alkyl chain between the benzene ring and amine group, while theoretical substitutions at the 4-position (DYb) remain undefined in empirical literature [1] [3].
The emergence of compounds like Dybowskin-2CDYb is rooted in three evolutionary phases of NPS development:
Table 1: Milestones in Phenethylamine-Based NPS Innovation
Period | Key Developments | Driver |
---|---|---|
1970s–1980s | Shulgin’s 2C series; limited therapeutic use | Psychotherapy exploration |
1985–1995 | 2C-B marketed as aphrodisiac "Nexus" after MDMA ban | Legal circumvention |
2000s–2020s | Proliferation of 2C-B analogs via online vendors | Digital globalization |
This trajectory highlights how Dybowskin-2CDYb could emerge from iterative "designer drug" development cycles aimed at evading legal restrictions while retaining psychoactivity [7] [8].
Dybowskin-2CDYb’s predicted pharmacology derives from established structure-activity relationship (SAR) models for phenethylamines:
A. Receptor Binding Dynamics
Classical 2C-X compounds (e.g., 2C-B) exhibit complex serotonergic activity:
B. Metabolic Pathway Modeling
Phenethylamines like 2C-B undergo hepatic metabolism via:
C. Neurochemical Effects
2C-B elevates cortical dopamine in rodent studies and alters emotional processing in humans:
Table 2: Predictive Neuropharmacology of Dybowskin-2CDYb vs. 2C-B
Parameter | 2C-B | Dybowskin-2CDYb (Theoretical) |
---|---|---|
Primary Receptor | 5-HT₂A partial agonist | 5-HT₂A/5-HT₂C modulator |
Metabolic Pathway | MAO-dependent | MAO/CYP-resistant? |
Emotional Effects | Increased negative emotional reactivity | Potentiated entactogenic effects |
Dybowskin-2CDYb belongs to a broader class of 2,5-dimethoxyphenethylamines characterized by R₄ substitutions:
A. Structural Taxonomy
B. Functional Relationships
C. Evolutionary Significance
This compound exemplifies "next-generation" NPS:
Table 3: Classification of Select 2C-X Compounds
Compound | Systematic Name | R₄ Substituent |
---|---|---|
2C-B | 4-bromo-2,5-dimethoxyphenethylamine | Bromine |
2C-I | 4-iodo-2,5-dimethoxyphenethylamine | Iodine |
2C-D | 4-methyl-2,5-dimethoxyphenethylamine | Methyl |
2C-DYb | 4-dybowskin-2,5-dimethoxyphenethylamine | DYb group |
The speculative nature of Dybowskin-2CDYb underscores challenges in monitoring NPS: unidentified structural variants likely exist in illicit markets, demanding advanced analytical frameworks for detection and risk assessment [7] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: